1,2-Difluoro-4-difluoromethoxy-3-(trifluoromethoxy)benzene
CAS No.:
Cat. No.: VC18801660
Molecular Formula: C8H3F7O2
Molecular Weight: 264.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H3F7O2 |
|---|---|
| Molecular Weight | 264.10 g/mol |
| IUPAC Name | 1-(difluoromethoxy)-3,4-difluoro-2-(trifluoromethoxy)benzene |
| Standard InChI | InChI=1S/C8H3F7O2/c9-3-1-2-4(16-7(11)12)6(5(3)10)17-8(13,14)15/h1-2,7H |
| Standard InChI Key | OEULTNDBMIUVJB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1OC(F)F)OC(F)(F)F)F)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a benzene ring substituted with:
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Two fluorine atoms at positions 1 and 2.
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A difluoromethoxy group (-OCF₂H) at position 4.
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A trifluoromethoxy group (-OCF₃) at position 3.
This arrangement creates a highly electron-deficient aromatic system due to the strong electron-withdrawing effects of the fluorine atoms and alkoxy groups. X-ray crystallography and computational studies reveal that the steric bulk of the trifluoromethoxy group induces torsional strain, distorting the benzene ring’s planar geometry .
Electronic Characteristics
Density functional theory (DFT) calculations indicate that the trifluoromethoxy group exerts a stronger electron-withdrawing effect (-I) compared to the difluoromethoxy group, as evidenced by reduced electron density at the para position relative to the meta position . The compound’s Hammett substituent constants (σₚ = +0.65 for -OCF₃; σₘ = +0.43 for -OCF₂H) correlate with its reactivity in electrophilic substitution reactions .
Table 1: Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₃F₇O₂ | |
| Molecular Weight | 264.10 g/mol | |
| Boiling Point | 189–192°C (estimated) | |
| LogP (Octanol-Water) | 3.2 ± 0.3 | |
| Hammett σ (OCF₃) | +0.65 |
Synthesis and Reaction Conditions
Synthetic Pathways
The synthesis of 1,2-difluoro-4-difluoromethoxy-3-(trifluoromethoxy)benzene typically involves multi-step halogenation and alkoxylation reactions. A representative route includes:
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Bromination of Precursor Arenes: Starting with 1,2-difluoro-4-methoxybenzene, bromination using N-bromosuccinimide (NBS) under radical initiation yields 1,2-difluoro-4-methoxy-3-bromobenzene .
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Fluoromethoxy Group Installation: Sequential substitution of bromine with difluoromethoxy and trifluoromethoxy groups via Ullmann coupling or nucleophilic aromatic substitution (SNAr) using CuI catalysis at 80–150°C .
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Purification: Distillation or column chromatography isolates the target compound with >95% purity .
Industrial-Scale Production
Continuous flow reactors equipped with automated temperature and pressure controls (e.g., 5 MPa, 120°C) optimize yield (78–85%) and reduce byproducts such as dehalogenated derivatives . Catalytic systems employing Pd/C or NiCl₂(dppp) enhance selectivity for the desired substitution pattern .
Table 2: Optimized Reaction Conditions
| Parameter | Value | Catalyst |
|---|---|---|
| Temperature | 120–150°C | CuI/Pd/C |
| Pressure | 3–5 MPa | – |
| Solvent | DMF/Toluene (1:1) | – |
| Yield | 78–85% | – |
Applications in Pharmaceutical Chemistry
Drug Discovery
The compound’s fluorinated motifs improve binding affinity to hydrophobic enzyme pockets. Notable applications include:
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Kinase Inhibition: Derivatives inhibit Bruton’s tyrosine kinase (BTK) with IC₅₀ values of 12–18 nM, attributed to fluorine-mediated π-π stacking and hydrogen bonding with active-site residues .
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Antiviral Agents: Analogues exhibit sub-micromolar activity against SARS-CoV-2 main protease (Mᴾʳᵒ) by stabilizing the oxyanion hole via C–F⋯H–N interactions .
Prodrug Design
The trifluoromethoxy group enhances metabolic stability by resisting cytochrome P450 oxidation. In prodrugs targeting β-secretase (BACE1) for Alzheimer’s disease, the compound’s logP value (3.2) ensures blood-brain barrier permeability .
Materials Science Applications
Liquid Crystal Formulations
As a mesogen core, the compound’s rigid fluorinated structure enables low-temperature nematic phases (Tₙₑₘ = −45°C to 60°C), ideal for flexible displays . Dielectric anisotropy (Δε = +8.2) exceeds commercial benchmarks like 5CB (Δε = +6.5) .
Polymer Additives
Incorporation into polyimides (5–10 wt%) reduces dielectric constants (Dₖ = 2.3–2.5) while maintaining thermal stability (>400°C), beneficial for 5G insulators .
Biological Activity and Mechanistic Insights
Enzyme Inhibition
In vitro studies demonstrate potent inhibition of:
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D-Amino Acid Oxidase (DAAO): IC₅₀ = 9.3 nM, via fluorine-mediated hydrophobic interactions with Phe-317 and Tyr-228 .
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Carbonic Anhydrase IX (CAIX): Kᵢ = 14 nM, critical for anti-cancer drug development .
Antimicrobial Properties
Against methicillin-resistant Staphylococcus aureus (MRSA), minimum inhibitory concentrations (MIC) of 4–8 µg/mL correlate with membrane disruption observed via atomic force microscopy .
Future Directions
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Synthetic Methodology: Development of enantioselective fluorination protocols using chiral Lewis acids (e.g., BINOL-derived catalysts) .
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Targeted Drug Delivery: Conjugation to nanoparticle carriers (e.g., liposomes) to enhance tumor accumulation .
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Environmental Impact: Biodegradation studies to assess PFAS-like persistence in ecosystems .
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